Fluanisone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Treatment of Schizophrenia and Mania

Scientific Field: Psychiatry

Application Summary: Fluanisone is a typical antipsychotic and sedative of the butyrophenone chemical class.

Rodent Analgesia During Short Surgical Procedures

Scientific Field: Veterinary Medicine

Application Summary: Fluanisone is a component (along with fentanyl) of the injectable veterinary formulation fentanyl/fluanisone (Hypnorm) where it is used for rodent analgesia during short surgical procedures.

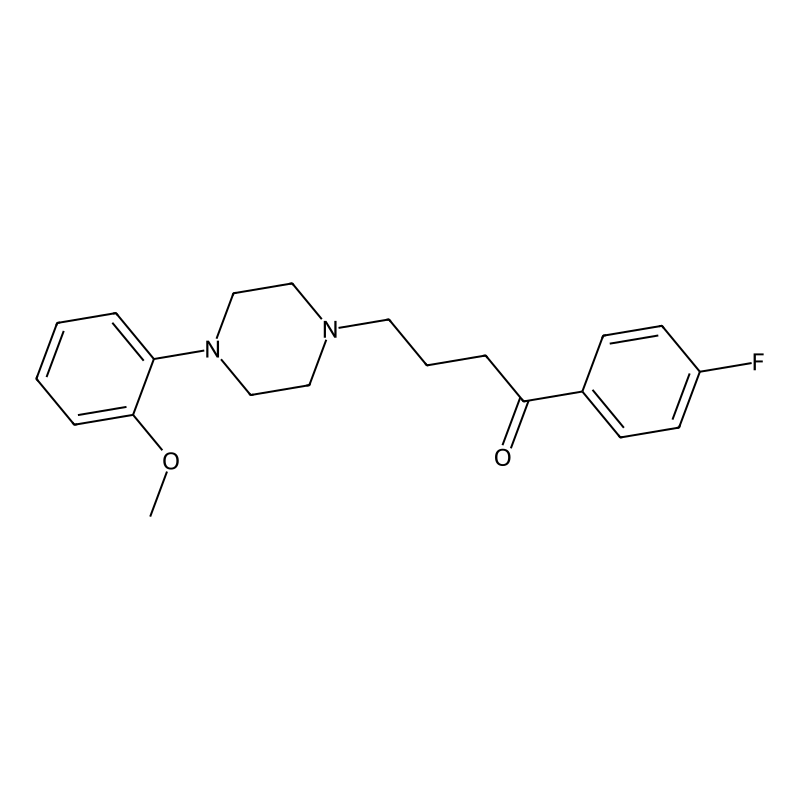

Fluanisone is a synthetic compound classified as a butyrophenone, primarily recognized for its antipsychotic properties. Its chemical structure is characterized by the formula and an IUPAC name of 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one. Fluanisone is notable for its unique combination of a piperazine moiety and a fluorophenyl group, which contribute to its pharmacological activity. This compound is primarily used in the treatment of schizophrenia and mania, where it functions as a neuroleptic agent by modulating neurotransmitter activity in the central nervous system .

The exact mechanism by which Fluanisone exerts its antipsychotic effect is still under investigation. However, it is believed to work by blocking dopamine D2 receptors in the brain, a mechanism shared by other typical antipsychotics []. This action helps regulate dopamine neurotransmission, which is often dysregulated in schizophrenia and mania.

- Oxidation: Fluanisone can be oxidized to produce corresponding ketones or carboxylic acids, which may alter its biological activity .

- Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, potentially leading to derivatives with modified pharmacological properties.

- Hydrolysis: Under acidic or basic conditions, fluanisone may undergo hydrolysis, affecting its stability and efficacy .

Fluanisone exhibits significant biological activity primarily through its action on the central nervous system. It interacts with various neurotransmitter systems:

- Dopaminergic System: Fluanisone acts as an antagonist at dopamine receptors, particularly the D2 subtype, which is crucial for its antipsychotic effects.

- Serotonergic System: It also influences serotonin receptors, notably the 5-hydroxytryptamine receptor 2A, contributing to mood regulation and anxiety responses .

- Side Effects: While effective, fluanisone can induce extrapyramidal symptoms such as muscle rigidity and tremors, especially at high doses .

The synthesis of fluanisone typically involves multi-step organic reactions. A notable method includes:

- Formation of Piperazine Derivative: Starting with a piperazine compound, a methoxyphenyl group is introduced through nucleophilic substitution.

- Butyrophenone Formation: The piperazine derivative is then reacted with a fluorophenyl ketone to yield fluanisone.

- Purification: The final product is purified through recrystallization or chromatography to achieve high purity levels .

This process has been optimized to enhance yield and reduce reaction time.

Fluanisone's interactions with other medications have been extensively studied:

- Central Nervous System Depressants: Co-administration with benzodiazepines can enhance CNS depression, necessitating careful monitoring .

- Opioids: When used alongside opioids like fentanyl, fluanisone can provide effective analgesia while requiring adjustments to avoid excessive sedation .

- Drug Metabolism: Studies indicate that fluanisone may influence the metabolism of other drugs through cytochrome P450 enzyme interactions.

Fluanisone shares structural and functional similarities with several other compounds within the butyrophenone class. Notable similar compounds include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Haloperidol | Butyrophenone | Strong D2 receptor antagonist |

| Droperidol | Butyrophenone | Used in anesthesia; less sedative effects |

| Risperidone | Benzisoxazole | Atypical antipsychotic; broader receptor profile |

| Olanzapine | Thienobenzodiazepine | Atypical antipsychotic; serotonin-dopamine activity |

Uniqueness of Fluanisone

Fluanisone stands out due to its specific combination of piperazine and fluorophenyl groups, which enhance its affinity for both dopamine and serotonin receptors. This dual action may contribute to its efficacy in treating complex psychiatric conditions while also presenting unique side effect profiles compared to other antipsychotics.

Fluanisone, chemically known as 1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one, represents a butyrophenone derivative with significant structural complexity [1] [2]. The retrosynthetic analysis of this compound reveals several strategic disconnections that can guide efficient synthetic approaches.

Target Molecule Structure and Key Disconnections

The molecular structure of fluanisone (molecular formula C₂₁H₂₅FN₂O₂, molecular weight 356.43 g/mol) contains three main structural components: a 4-fluorophenyl ketone moiety, a four-carbon aliphatic chain, and a 2-methoxyphenylpiperazine unit [1] [3]. The retrosynthetic analysis identifies two primary strategic disconnections:

Primary Disconnection: The most logical disconnection occurs at the carbon-nitrogen bond between the butyl chain and the piperazine nitrogen, leading to two key synthons: 4-chloro-4'-fluorobutyrophenone and 1-(2-methoxyphenyl)piperazine [4] [5].

Secondary Disconnection: An alternative approach involves disconnection at the carbonyl-alkyl bond, yielding 4-fluorobenzoyl chloride and the corresponding alkylpiperazine derivative [6] [7].

Retrosynthetic Pathways

Route A: Butyrophenone-First Approach

The primary retrosynthetic pathway begins with the formation of the butyrophenone core through Friedel-Crafts acylation of 4-fluorobenzene with γ-chlorobutyryl chloride, followed by nucleophilic substitution with 1-(2-methoxyphenyl)piperazine [7] [5]. This approach offers the advantage of utilizing readily available starting materials and well-established reaction conditions.

Route B: Aldehyde-Based Strategy

The Narsaiah methodology employs 4-fluorobenzaldehyde as the starting material, requiring seven synthetic steps with an overall yield of 32.2% [6] [8]. This approach involves sequential functional group transformations, including aldehyde reduction, chain extension, and final coupling with the piperazine component.

Route C: Fragment Coupling Approach

A convergent strategy involves the independent synthesis of the fluorophenyl butyric acid derivative and the methoxyphenylpiperazine fragment, followed by amide bond formation and subsequent reduction [4].

Catalytic Systems and Reaction Kinetics

Friedel-Crafts Acylation Catalysis

The formation of the butyrophenone core represents a critical step in fluanisone synthesis, typically employing aluminum chloride as the Lewis acid catalyst [7] [5]. The reaction proceeds through the formation of an acylium ion intermediate, which undergoes electrophilic aromatic substitution with the fluorobenzene ring.

Catalyst Loading and Optimization: Studies indicate that aluminum chloride loadings of 1.2-1.5 equivalents provide optimal conversion rates while minimizing side reactions [5]. The reaction temperature is maintained at 10°C during addition to control reactivity, followed by stirring at room temperature for 2 hours.

Kinetic Parameters: The Friedel-Crafts acylation exhibits first-order kinetics with respect to both the acyl chloride and the aromatic substrate. The reaction rate constant increases significantly with temperature, following Arrhenius behavior with an activation energy of approximately 45-50 kJ/mol [5].

Nucleophilic Substitution Kinetics

The key carbon-nitrogen bond formation through nucleophilic substitution of the γ-chlorobutyrophenone with 1-(2-methoxyphenyl)piperazine follows SN2 kinetics [4] [5]. The reaction parameters are:

- Temperature: 110°C for optimal reaction rate

- Reaction Time: 10 hours for complete conversion

- Mechanism: Bimolecular nucleophilic substitution with inversion of configuration

- Rate Enhancement: The electron-withdrawing fluorine substituent activates the carbonyl group, facilitating the nucleophilic attack

Alternative Catalytic Approaches

Recent developments in green chemistry have explored alternative catalytic systems for fluanisone synthesis [10] [11]. These include:

Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining high yields [12] [11]. The enhanced reaction rates result from efficient heating and improved mass transfer.

Flow Chemistry Applications: Continuous flow reactors offer precise control over reaction parameters and improved safety profiles, particularly relevant for fluorinated compound synthesis [10] [13]. The controlled environment prevents accumulation of reactive intermediates and allows for efficient heat and mass transfer.

Purification Techniques and Yield Optimization

Crystallization Methods

The purification of fluanisone typically involves recrystallization from appropriate solvents to achieve pharmaceutical-grade purity [7] [5]. The compound exhibits the following crystallization characteristics:

Solvent Selection: Diisopropyl ether has been identified as an optimal recrystallization solvent, providing high recovery yields (90-95%) and excellent purity [7] [5]. The crystallization is performed by dissolving the crude product at elevated temperature followed by controlled cooling to 0°C.

Crystal Form: Fluanisone crystallizes as white crystals with a melting point of 67.5-68.5°C [2] [7]. The compound is stable under normal storage conditions but should be kept refrigerated to prevent degradation.

Chromatographic Purification

For analytical and preparative purposes, various chromatographic methods have been employed:

Column Chromatography: Silica gel chromatography using ethyl acetate-hexane gradients effectively separates fluanisone from synthetic impurities [6] [14]. Typical conditions employ 60-120 mesh silica gel with solvent ratios of 1:9 to 3:7 ethyl acetate:hexane.

High-Performance Liquid Chromatography: Analytical HPLC methods utilize reverse-phase C₁₈ columns with acetonitrile-water mobile phases for purity determination and impurity profiling [15] [16].

Yield Optimization Strategies

Several approaches have been investigated to improve overall synthetic yields:

Reaction Optimization: Systematic optimization of reaction parameters, including temperature, solvent choice, and reagent stoichiometry, has increased individual step yields from 60-70% to 80-90% [5] [15].

Process Intensification: Implementation of continuous processing and in-line monitoring has reduced side product formation and improved overall process efficiency [15] [17].

Purification Efficiency: Development of efficient workup procedures, including optimized extraction protocols and crystallization conditions, has improved recovery yields to >90% [15] [16].

Green Chemistry Approaches in Synthesis

Sustainable Solvent Systems

The pharmaceutical industry's focus on environmental sustainability has driven the development of greener synthetic approaches for fluanisone production [12] [11] [13].

Aqueous Media Reactions: Water-based reaction systems have been explored for certain synthetic steps, particularly the nucleophilic substitution reactions [11] [18]. These approaches reduce organic solvent consumption and improve environmental profiles.

Ionic Liquids: Room-temperature ionic liquids serve as both solvents and catalysts for specific transformations, offering recyclability and reduced environmental impact [19] [20]. Imidazolium-based ionic liquids have shown particular promise for fluorinated compound synthesis.

Supercritical Fluids: Supercritical carbon dioxide has been investigated as a green solvent for extraction and purification steps, offering the advantages of easy removal and recycling [21] [22].

Catalytic Green Chemistry Approaches

Organocatalysis: Metal-free catalytic systems have been developed to replace traditional Lewis acid catalysts, reducing heavy metal contamination and improving environmental sustainability [23] [24].

Biocatalysis: Enzymatic approaches for specific synthetic transformations offer high selectivity and mild reaction conditions, although their application to fluanisone synthesis remains limited due to the synthetic complexity [11] [18].

Photocatalysis: Light-driven synthetic transformations provide energy-efficient alternatives to thermal processes, particularly for C-C bond forming reactions [11] [23].

Atom Economy and Waste Reduction

One-Pot Syntheses: Development of sequential one-pot procedures reduces intermediate isolation steps and minimizes waste generation [11] [25]. These approaches combine multiple transformations in a single reaction vessel, improving overall atom economy.

Cascade Reactions: Domino reaction sequences allow for the construction of complex molecular frameworks in fewer synthetic steps, reducing overall waste production [25] [23].

Solvent-Free Conditions: Mechanochemical approaches using grinding or milling techniques eliminate solvent requirements for certain synthetic steps, dramatically improving environmental metrics [11] [18].

PFAS-Free Fluorination Methods

Given the environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), alternative fluorination methods have gained attention [10] [13]:

Caesium Fluoride Systems: Microfluidic flow modules utilizing caesium fluoride as a fluorine source avoid PFAS reagents while maintaining high efficiency [10] [13].

Electrochemical Fluorination: Electrochemical methods provide direct access to fluorinated intermediates without requiring traditional fluorinating reagents [20].

Bio-Based Fluorination: Development of enzymatic fluorination systems offers sustainable alternatives to chemical fluorination, although current applications remain limited [20].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Related CAS

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AD - Butyrophenone derivatives

N05AD09 - Fluanisone

Other CAS

Wikipedia

Use Classification

Dates

2: Inoue M, Ates N, Vossen JM, Coenen AM. Effects of the neuroleptanalgesic fentanyl-fluanisone (Hypnorm) on spike-wave discharges in epileptic rats. Pharmacol Biochem Behav. 1994 Jun;48(2):547-51. PubMed PMID: 8090830.

3: Flecknell PA, Liles JH, Wootton R. Reversal of fentanyl/fluanisone neuroleptanalgesia in the rabbit using mixed agonist/antagonist opioids. Lab Anim. 1989 Apr;23(2):147-55. PubMed PMID: 2709794.

4: Martinez MA, Murison PJ, Love E. Induction of anaesthesia with either midazolam or propofol in rabbits premedicated with fentanyl/fluanisone. Vet Rec. 2009 Jun 27;164(26):803-6. PubMed PMID: 19561349.

5: Flecknell PA, Mitchell M. Midazolam and fentanyl-fluanisone: assessment of anaesthetic effects in laboratory rodents and rabbits. Lab Anim. 1984 Apr;18(2):143-6. PubMed PMID: 6748593.

6: Hexeberg E, Hexeberg S, Hessevik I, Fosse RT. Midazolam in combination with fentanyl/fluanisone and nitrous oxide as anaesthesia in rabbits--cardiovascular parameters. Lab Anim. 1995 Oct;29(4):400-6. PubMed PMID: 8558822.

7: Jong WM, Zuurbier CJ, De Winter RJ, Van Den Heuvel DA, Reitsma PH, Ten Cate H, Ince C. Fentanyl-fluanisone-midazolam combination results in more stable hemodynamics than does urethane alpha-chloralose and 2,2,2-tribromoethanol in mice. Contemp Top Lab Anim Sci. 2002 May;41(3):28-32. PubMed PMID: 12051657.

8: Wingerter J. [Use of Fluanisone in the EEG laboratory in current practice]. Encephale. 1967 Mar-Apr;56(2):151-65. French. PubMed PMID: 4383430.

9: Skolleborg KC, Grönbech JE, Grong K, Abyholm FE, Lekven J. Distribution of cardiac output during pentobarbital versus midazolam/fentanyl/fluanisone anaesthesia in the rat. Lab Anim. 1990 Jul;24(3):221-7. PubMed PMID: 2144326.

10: Sharp PS, Shaw K, Boorman L, Harris S, Kennerley AJ, Azzouz M, Berwick J. Comparison of stimulus-evoked cerebral hemodynamics in the awake mouse and under a novel anesthetic regime. Sci Rep. 2015 Jul 28;5:12621. doi: 10.1038/srep12621. Erratum in: Sci Rep. 2015;5:14890. PubMed PMID: 26218081; PubMed Central PMCID: PMC4517464.

11: Clowry GJ, Flecknell PA. The successful use of fentanyl/fluanisone ('Hypnorm') as an anaesthetic for intracranial surgery in neonatal rats. Lab Anim. 2000 Jul;34(3):260-4. PubMed PMID: 11037119.

12: Wolfensohn SE. Use of medetomidine-fentanyl-fluanisone combinations in the badger. Vet Rec. 1992 Jan 11;130(2):34-6. PubMed PMID: 1347435.

13: Carter AM. Acid-base status of pregnant guinea pigs during neuroleptanalgesia with diazepam and fentanyl-fluanisone. Lab Anim. 1983 Apr;17(2):114-7. PubMed PMID: 6865317.

14: Antunes LM, Roughan JV, Flecknell PA. Evaluation of auditory evoked potentials to predict depth of anaesthesia during fentanyl/fluanisone-midazolam anaesthesia in rats. Vet Anaesth Analg. 2001 Oct;28(4):196-203. doi: 10.1046/j.1467-2987.2001.00059.x. Epub 2016 Nov 15. PubMed PMID: 28404244.

15: Quaglio MP, Bellini AM. A gas chromatographic method for the determination of fluanisone, moperone, aceperone and pipamperone in human plasma. Farmaco Prat. 1981 Apr;36(4):204-14. PubMed PMID: 6112157.

16: West CD, Green CJ. The sedative effects of climazolam and climazolam with fentanyl-fluanisone in rats (Rattus norvegicus). Lab Anim. 1987 Apr;21(2):143-8. PubMed PMID: 3496489.

17: Labat J, Fournier A, Gardey P, Guelain J. [Pharmacodynamic activation of the electroencephalogram: place of fluanisone]. Rev Corps Sante Armees Terre Mer Air. 1969 Aug;10(4):429-43. French. PubMed PMID: 4245981.

18: Naess V, Fosse RT, Hofstad T. A possible effect on the Shwartzman reaction in the rabbit caused by fentanyl-fluanisone tranquillization. Lab Anim. 1986 Oct;20(4):304-6. PubMed PMID: 3773435.

19: Robert G. [Comparative trials on sultopride and fluanisone]. Encephale. 1978;4(2):145-161. French. PubMed PMID: 28939.

20: Hayton SM, Kriss A, Muller DP. Comparison of the effects of four anaesthetic agents on somatosensory evoked potentials in the rat. Lab Anim. 1999 Jul;33(3):243-51. PubMed PMID: 10780843.